molecular formula C14H10ClNO4 B11087700 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde

2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B11087700
M. Wt: 291.68 g/mol
InChI Key: SFYUFXJICGMVBK-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a benzyloxy substituent modified with chloro and nitro groups at the 2- and 6-positions, respectively. The aldehyde functional group at the para-position of the benzyloxy moiety makes this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. Its electronic structure, influenced by the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, enhances the reactivity of the aldehyde group toward nucleophilic additions or condensations.

Properties

Molecular Formula

C14H10ClNO4

Molecular Weight

291.68 g/mol

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H10ClNO4/c15-12-5-3-6-13(16(18)19)11(12)9-20-14-7-2-1-4-10(14)8-17/h1-8H,9H2

InChI Key

SFYUFXJICGMVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.

    Formation of Benzyl Ether: The reaction of the chlorinated nitrobenzene with benzyl alcohol under basic conditions to form the benzyl ether.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation: 2-[(2-Chloro-6-nitrobenzyl)oxy]benzoic acid.

    Reduction: 2-[(2-Chloro-6-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of 2-chloro-6-nitrobenzaldehyde. For instance, Schiff bases derived from this compound exhibit potent antibacterial and antifungal activities against various strains. A study demonstrated that these derivatives could inhibit the growth of resistant bacterial strains, showcasing their potential in developing new antimicrobial agents .

Anticancer Properties

Research indicates that compounds related to 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde can induce apoptosis in cancer cells. Their ability to generate reactive oxygen species upon light activation suggests applications in photodynamic therapy (PDT), where they serve as photosensitizers to selectively target and destroy tumor cells while sparing healthy tissue .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated, with findings suggesting that it can modulate inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases .

Synthesis of Polymers

The compound serves as a key intermediate in synthesizing various polymeric materials. Its unique functional groups allow for the production of polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Fluorescent Probes

Due to its fluorescence properties, derivatives of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde are being explored as fluorescent probes for biological imaging. These probes enable the visualization of cellular processes, contributing to advancements in diagnostics and therapeutic monitoring .

Case Studies

Study Application Findings
Elemike et al., 2023AntimicrobialSynthesized Schiff bases showed significant antibacterial effects against E. coli and S. aureus.
Salihovic et al., 2024AnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity.
Li et al., 2024Photodynamic TherapyCompounds generated reactive oxygen species effectively under light activation, leading to tumor cell death in vitro.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The substituents on the benzyloxy or benzaldehyde backbone critically influence reactivity and physical properties:

Compound Name Substituents Key Functional Groups Notable Structural Features
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde 2-Cl, 6-NO₂ on benzyloxy Aldehyde, nitro, chloro Strong electron-withdrawing groups (EWGs) enhance aldehyde reactivity.
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde 6-methylpyrazin-2-yloxy Aldehyde, pyrazine ring Conjugation with pyrazine reduces polarity, lowering melting point (72–73°C).
2-Butoxy-6-benzyloxybenzaldehyde 2-butoxy, 6-benzyloxy Aldehyde, alkoxy chains Lipophilic alkoxy groups result in an oily physical state.
6-Chloro-7-methylbenzodithiazine derivative 2,4-dihydroxybenzylidene, SO₂, chloro Aldehyde, hydroxyl, sulfonyl, chloro Polar sulfonyl and hydroxyl groups contribute to high melting point (318–319°C).

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro and chloro groups in the target compound increase electrophilicity at the aldehyde carbon compared to alkoxy or hydroxyl substituents .
  • Steric effects : The ortho-chloro and para-nitro groups may hinder rotational freedom, influencing crystal packing and solubility.
Physical Properties

Melting points and spectral data highlight substituent-driven trends:

Compound Name Melting Point (°C) IR/NMR Key Signals
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde Not reported Expected: ν(C=O) ~1700 cm⁻¹, δ(Ar-Cl) ~750 cm⁻¹
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde 72–73 ν(C≡N) ~2235 cm⁻¹ (in related compounds)
6-Chloro-7-methylbenzodithiazine 318–319 (dec.) ν(SO₂) ~1330–1160 cm⁻¹, δ(OH) ~3395 cm⁻¹
2-Butoxy-6-benzyloxybenzaldehyde Oily liquid ¹H-NMR: δ 1.0–1.7 (butoxy CH₂), δ 10.0 (CHO)

Analysis :

  • High melting points in sulfonyl- or hydroxyl-containing compounds (e.g., ) arise from hydrogen bonding and polar interactions.
  • Alkoxy chains (e.g., ) reduce intermolecular forces, resulting in lower thermal stability.

Biological Activity

2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is a compound of interest due to its unique structural features, including a chloro and nitro group that may influence its biological activity. This article explores the compound's biological properties, focusing on its antibacterial, antiviral, and potential anticancer activities, supported by relevant studies and data.

The biological activity of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde may involve various mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes, influencing metabolic pathways.
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems.

Antibacterial Activity

Research indicates that compounds similar to 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde exhibit significant antibacterial properties. For instance, studies have shown that derivatives with nitro groups often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Ceftriaxone (control)0.14
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehydeTBDTBD

The exact Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined but is expected to fall within a competitive range based on structural analogs .

Antiviral Activity

Some studies suggest that similar compounds may possess antiviral properties. For example, benzimidazole derivatives have shown efficacy against various RNA viruses by inhibiting viral RNA synthesis. While specific data for 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is limited, its structural characteristics imply potential antiviral activity through similar mechanisms .

Anticancer Activity

The anticancer potential of compounds with nitro groups has been explored in various contexts. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of signaling pathways. The exact impact of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde on cancer cells remains to be fully elucidated but warrants further investigation .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial effects of various nitro-substituted benzaldehydes, finding that those with electron-withdrawing groups like chloro and nitro showed enhanced activity against resistant strains of bacteria.
  • Antiviral Activity : In vitro studies on related compounds demonstrated significant inhibition of viral replication in cell cultures, suggesting a need for further exploration into the antiviral properties of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde.

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